molecular formula C6H5NS B13420465 1H-Thieno[3,4-b]pyrrole CAS No. 63156-09-2

1H-Thieno[3,4-b]pyrrole

Cat. No.: B13420465
CAS No.: 63156-09-2
M. Wt: 123.18 g/mol
InChI Key: WZNWNABITQVHPM-UHFFFAOYSA-N
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Description

1H-Thieno[3,4-b]pyrrole is a heterocyclic compound that consists of a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Thieno[3,4-b]pyrrole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride can yield N-substituted pyrroles . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of metal-catalyzed reactions, such as those involving manganese complexes, allows for efficient conversion of primary diols and amines to pyrroles with minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1H-Thieno[3,4-b]pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: N-substitution reactions are common, where the nitrogen atom in the pyrrole ring is substituted with various functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-substituted pyrroles, sulfoxides, and sulfones, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1H-Thieno[3,4-b]pyrrole involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a competitive inhibitor of lysine-specific demethylase 1 (LSD1), a histone-modifying enzyme overexpressed in various cancers . The compound’s structure allows it to bind to the active site of the enzyme, inhibiting its activity and thereby affecting gene expression and cellular processes.

Comparison with Similar Compounds

Uniqueness: 1H-Thieno[3,4-b]pyrrole stands out due to its unique structural properties that allow for versatile chemical modifications and applications in various fields. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule make it a valuable compound for research and industrial applications.

Properties

CAS No.

63156-09-2

Molecular Formula

C6H5NS

Molecular Weight

123.18 g/mol

IUPAC Name

1H-thieno[3,4-b]pyrrole

InChI

InChI=1S/C6H5NS/c1-2-7-6-4-8-3-5(1)6/h1-4,7H

InChI Key

WZNWNABITQVHPM-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CSC=C21

Origin of Product

United States

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